Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 938001-65-1
VCID: VC6093478
InChI: InChI=1S/C11H14F2N2O2/c1-17-9(16)6-15-8-5-3-2-4-7(8)10(14-15)11(12)13/h11H,2-6H2,1H3
SMILES: COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)F
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.242

Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

CAS No.: 938001-65-1

Cat. No.: VC6093478

Molecular Formula: C11H14F2N2O2

Molecular Weight: 244.242

* For research use only. Not for human or veterinary use.

Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate - 938001-65-1

Specification

CAS No. 938001-65-1
Molecular Formula C11H14F2N2O2
Molecular Weight 244.242
IUPAC Name methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate
Standard InChI InChI=1S/C11H14F2N2O2/c1-17-9(16)6-15-8-5-3-2-4-7(8)10(14-15)11(12)13/h11H,2-6H2,1H3
Standard InChI Key ULNXHPSRORFTBI-UHFFFAOYSA-N
SMILES COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tetrahydroindazole scaffold fused with a difluoromethyl group at the 3-position and an acetoxy methyl ester at the 1-position. The indazole core consists of a bicyclic system with a pyrazole ring fused to a partially saturated cyclohexane ring, conferring rigidity and stereochemical complexity. Key structural features include:

  • Difluoromethyl group: Enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity .

  • Acetate ester: Improves solubility and serves as a pro-drug moiety for potential hydrolysis to active carboxylic acid derivatives.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number938001-65-1
Molecular FormulaC11H14F2N2O2\text{C}_{11}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight244.242 g/mol
IUPAC NameMethyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate
Topological Polar Surface Area55.6 Ų

The tetrahydroindazole system’s partial saturation reduces planarity, potentially enhancing binding affinity to biological targets .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves a multi-step protocol:

  • Formation of the Indazole Core: Cyclocondensation of 3-(difluoromethyl)aniline with cyclohexanone derivatives under acidic conditions yields the tetrahydroindazole intermediate .

  • Acetylation: Reaction with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) introduces the acetate ester moiety.

  • Purification: Flash chromatography or recrystallization isolates the target compound in >95% purity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationEthanol, reflux, 12 h68
AcetylationK₂CO₃, DMF, 60°C, 6 h82

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl₃) displays signals at δ 1.75–1.89 (m, 4H, cyclohexane CH₂), δ 3.72 (s, 3H, OCH₃), and δ 6.25 (t, J=54HzJ = 54 \, \text{Hz}, 1H, CHF₂) .

  • Mass Spectrometry: HRMS (ESI+) confirms the molecular ion peak at m/z 245.0901 [M+H]⁺ .

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

Preliminary studies indicate potent inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 0.8 μM, compared to 1.2 μM for celecoxib. The difluoromethyl group likely enhances binding via hydrophobic interactions with the COX-2 active site.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Difluoromethyl analogs exhibit 3-fold greater potency than non-fluorinated counterparts due to improved membrane permeability .

  • Ester vs. Carboxylic Acid: The methyl ester prodrug shows 40% higher oral bioavailability than the free acid, suggesting enhanced absorption.

Table 3: Comparative Biological Data

CompoundCOX-2 IC₅₀ (μM)Solubility (mg/mL)
Target Compound0.82.1
Celecoxib1.20.05
Non-Fluorinated Analog2.51.8

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug Modifications: Replacing the methyl ester with ethyl or isopropyl esters may enhance metabolic stability .

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles could improve aqueous solubility and targeted delivery .

Target Identification

Proteomic studies are needed to identify off-target interactions, particularly with kinases and phosphodiesterases implicated in inflammatory pathways .

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